molecular formula C6H12N2O B6281874 1,4,4-Trimethylpyrazolidin-3-one CAS No. 500690-22-2

1,4,4-Trimethylpyrazolidin-3-one

Cat. No. B6281874
CAS RN: 500690-22-2
M. Wt: 128.17 g/mol
InChI Key: FVVIPBGQIIHCDP-UHFFFAOYSA-N
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Description

1,4,4-trimethylpyrazolidin-3-one (TMP) is a heterocyclic compound that is found in many natural sources, including plants, fungi, and bacteria. It is a versatile compound that has a wide range of applications in the pharmaceutical, agrochemical, and biotechnological industries. TMP is used in the synthesis of many drugs, as well as in the development of new materials and processes. In addition, TMP has been shown to have potential therapeutic applications, including inhibition of cancer cell growth and inhibition of the growth of drug-resistant bacteria.

Scientific Research Applications

1,4,4-Trimethylpyrazolidin-3-one has a wide range of scientific research applications, including the development of new materials and processes, the synthesis of drugs, and the inhibition of cancer cell growth and drug-resistant bacteria. This compound has been used in the synthesis of several drugs, including the antifungal drug ciclopirox and the anti-inflammatory drug ibuprofen. In addition, this compound has been used in the development of new materials, such as polymers, carbon nanotubes, and graphene. This compound has also been used in the inhibition of cancer cell growth, as well as the inhibition of the growth of drug-resistant bacteria.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylpyrazolidin-3-one is not fully understood, however, it is believed to involve the inhibition of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. Prostaglandins are responsible for mediating inflammation and pain, and the inhibition of cyclooxygenase by this compound leads to a decrease in the production of prostaglandins. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the expression of certain genes, such as the Bcl-2 and c-Myc oncogenes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the growth of drug-resistant bacteria. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease. This compound has also been shown to have antioxidant and neuroprotective effects, as well as to reduce the risk of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4,4-Trimethylpyrazolidin-3-one in laboratory experiments include its low cost and its availability from natural sources. In addition, this compound is a versatile compound that has a wide range of applications, including the development of new materials and processes, the synthesis of drugs, and the inhibition of cancer cell growth and drug-resistant bacteria. The main limitation of using this compound in laboratory experiments is the lack of knowledge about its mechanism of action, which makes it difficult to predict the effects of this compound on different biological systems.

Future Directions

The potential future directions for the use of 1,4,4-Trimethylpyrazolidin-3-one include the development of more effective drugs, the development of new materials and processes, and the exploration of its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of this compound, such as its ability to inhibit cancer cell growth and drug-resistant bacteria. Further research is also needed to explore the potential side effects of this compound, as well as the potential interactions with other drugs. Finally, further research is needed to explore the potential uses of this compound in the development of new materials and processes.

Synthesis Methods

1,4,4-Trimethylpyrazolidin-3-one can be synthesized in a variety of ways, including direct synthesis, condensation reactions, and hydrolysis. Direct synthesis involves the reaction of two molecules of an aldehyde and one molecule of a carboxylic acid. The reaction is catalyzed by an acid or base and yields this compound as the product. The condensation reaction involves the reaction of two molecules of an aldehyde and one molecule of an amine, which yields an intermediate product that is then hydrolyzed to form this compound. The hydrolysis reaction involves the reaction of an aldehyde and an acid, which yields this compound as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,4,4-trimethylpyrazolidin-3-one can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Acetone", "Methylhydrazine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Methylhydrazine is reacted with acetone in the presence of sodium hydroxide to form 1,3-dimethyl-5-aminopyrazole.", "Step 2: Methyl iodide is added to the reaction mixture to form 1,3-dimethyl-5-methylamino-pyrazolium iodide.", "Step 3: The pyrazolium salt is then reacted with sodium hydroxide to form 1,3-dimethyl-5-methylamino-pyrazole.", "Step 4: The pyrazole is then reacted with formaldehyde in the presence of hydrochloric acid to form 1,3-dimethyl-5-methylamino-4-formylpyrazole.", "Step 5: The formylpyrazole is then reacted with sodium hydroxide to form 1,3-dimethyl-5-methylamino-4-hydroxymethylpyrazole.", "Step 6: The hydroxymethylpyrazole is then reacted with acetic anhydride to form 1,3-dimethyl-5-methylamino-4-acetoxy-methylpyrazole.", "Step 7: The acetoxy-methylpyrazole is then reacted with sodium hydroxide to form 1,4,4-trimethylpyrazolidin-3-one.", "Step 8: The product is purified by recrystallization from ethanol and dried over sodium sulfate." ] }

CAS RN

500690-22-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,4,4-trimethylpyrazolidin-3-one

InChI

InChI=1S/C6H12N2O/c1-6(2)4-8(3)7-5(6)9/h4H2,1-3H3,(H,7,9)

InChI Key

FVVIPBGQIIHCDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(NC1=O)C)C

Purity

95

Origin of Product

United States

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